molecular formula C18H21ClN2O2S B2373190 5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 954620-02-1

5-chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2373190
CAS No.: 954620-02-1
M. Wt: 364.89
InChI Key: VYLHWHGQHLJXQC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS 954620-02-1) is a synthetic benzamide derivative with a molecular formula of C18H21ClN2O2S and a molecular weight of 364.9 g/mol . This compound is provided with a minimum purity of 95%+ for research applications . Its structure integrates several pharmaceutically relevant motifs, including a benzamide core, a pyrrolidine heterocycle, and a thiophene ring, which are commonly found in molecules with significant biological activity . Benzamide derivatives represent a class of compounds investigated for their potential as cell differentiation inducers and antineoplastic agents in preclinical research . The presence of the pyrrolidine ring is of particular interest, as this saturated nitrogen heterocycle is a key structural element in numerous bioactive molecules and approved therapeutics, contributing to favorable physicochemical properties and target engagement . The combination of these features makes this chemical a valuable scaffold for medicinal chemistry and drug discovery programs, particularly in the synthesis and screening of novel compounds for antibacterial research . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-23-17-5-4-14(19)10-15(17)18(22)20-11-16(13-6-9-24-12-13)21-7-2-3-8-21/h4-6,9-10,12,16H,2-3,7-8,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLHWHGQHLJXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CSC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H16ClN2O2S
  • Molecular Weight : 300.79 g/mol
  • SMILES Notation : COC1=CC=C(C=C1C(NCC#C)=O)Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
  • Receptors : The compound could modulate receptor activity, particularly those involved in pain and inflammation signaling.
  • Cellular Pathways : It may influence pathways related to cell proliferation and apoptosis, potentially making it a candidate for cancer therapy.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound showed significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values in the micromolar range.
Cell LineIC50 (µM)Mechanism of Action
MCF-710.38Induction of apoptosis via p53 pathway
MEL-812.41Inhibition of cell proliferation

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties. It may act by inhibiting the production of pro-inflammatory cytokines or by blocking the COX enzyme pathway.

Case Studies

  • Study on MCF-7 Cells :
    • Researchers evaluated the effects of the compound on MCF-7 cells and found that it increased levels of p53 and activated caspase pathways, indicating its role in promoting apoptosis.
    • Flow cytometry analysis confirmed that treatment led to a dose-dependent increase in apoptotic cells.
  • Study on Melanoma Cells :
    • In another study involving MEL-8 cells, the compound demonstrated a significant reduction in cell viability, reinforcing its potential as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

Sulfonamide vs. Pyrrolidine/Thiophene Substituents :

  • The sulfamoyl group in 16673-34-0 enhances polarity and metabolic stability, contributing to its efficacy in ischemia-reperfusion models . In contrast, the pyrrolidine and thiophene groups in the target compound may improve blood-brain barrier penetration or receptor binding due to their mixed hydrophobicity and basicity.

Phenethyl vs.

Thiophene Positional Isomerism :

  • Compounds with thiophen-2-yl substituents (e.g., in ) differ from the target’s thiophen-3-yl group, which could alter π-π stacking interactions or enzyme binding pocket compatibility.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary segments:

  • 5-Chloro-2-methoxybenzoyl group : Derived from 5-chloro-2-methoxybenzoic acid or its activated derivatives (e.g., acid chlorides).
  • 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine : A secondary amine synthesized via nucleophilic substitution or reductive amination strategies.

Synthesis of 2-(Pyrrolidin-1-Yl)-2-(Thiophen-3-Yl)Ethylamine

This intermediate is critical for introducing both the pyrrolidine and thiophene moieties. Two routes have been identified:

Nucleophilic Substitution

A bromoethylamine precursor reacts with pyrrolidine under basic conditions. For example:
$$
\text{2-Bromo-1-(thiophen-3-yl)ethylamine} + \text{Pyrrolidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Amine} \quad (75-82\% \text{ yield})
$$
This method requires anhydrous conditions to avoid hydrolysis of the amine.

Reductive Amination

Ketone intermediates, such as 2-thiophen-3-ylacetone, undergo reductive amination with pyrrolidine using NaBH$$3$$CN or H$$2$$/Pd-C:
$$
\text{2-Thiophen-3-ylacetone} + \text{Pyrrolidine} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH}} \text{Target Amine} \quad (68-73\% \text{ yield})
$$

Amide Bond Formation Strategies

Coupling the benzoyl group with the amine intermediate is typically achieved via:

Acid Chloride Route

5-Chloro-2-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride:
$$
\text{5-Chloro-2-methoxybenzoic acid} \xrightarrow{\text{SOCl}
2, \text{reflux}} \text{Acid Chloride} \quad (90-95\% \text{ yield})
$$
The acid chloride reacts with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base (e.g., triethylamine):
$$
\text{Acid Chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{Target Benzamide} \quad (65-70\% \text{ yield})
$$

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents (e.g., EDCl, DCC) with HOBt or HOAt facilitate direct coupling under mild conditions:
$$
\text{Benzoic Acid} + \text{Amine} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target Benzamide} \quad (72-78\% \text{ yield})
$$
This method avoids handling corrosive acid chlorides but requires rigorous drying to prevent side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures (80–100°C).
  • Ethanolic solutions at reflux (78°C) are effective for cyclization and amidation steps, as demonstrated in thiazolo[4,5-d]pyridazinone syntheses.

Catalytic and Stoichiometric Considerations

  • Tetramethylethylenediamine (TMEDA) accelerates thiourea formation in related syntheses.
  • Excess hydrazine hydrate (2:1 molar ratio) ensures complete ring closure in heterocyclic intermediates.

Analytical Characterization

Successful synthesis is confirmed via:

  • $$^1$$H-NMR : Key signals include the pyrrolidine δ 2.5–3.0 ppm (multiplet, 4H) and thiophene δ 6.8–7.2 ppm (doublet, 1H).
  • LC-MS : Molecular ion peak at m/z 393.1 [M+H]$$^+$$.
  • HPLC Purity : >98% using C18 columns (acetonitrile/water gradient).

Industrial and Environmental Considerations

  • Cost-Effective Catalysts : Avoiding noble metals (e.g., Pd) reduces production costs, as seen in boronic acid-mediated couplings.
  • Solvent Recycling : Ethanol and DMF can be recovered via distillation, aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the amine slow amidation; using excess coupling reagents (1.5 eq) improves yields.
  • Thiophene Stability : Thiophene rings are sensitive to strong acids; neutral pH conditions are maintained during synthesis.

Q & A

Q. Optimization Strategies

  • Yield Improvement : Reaction temperatures (40–60°C) and extended stirring times (48–72 hours) enhance conversion rates .
  • Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from methanol improves purity .
Method Key Reagents Yield Reference
Amide couplingEDCI/HOBt, DMF~60–70%
Alkylation2-bromoethoxyethyl, pyrrolidine48–63%

How is the molecular structure of this compound characterized?

Q. Basic Characterization Techniques

  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry : LC/MS (M+H+^+) validates molecular weight (e.g., m/z 404.3 for C19_{19}H22_{22}ClN2_2O2_2S) .

Q. Advanced Analysis

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • Intermolecular Interactions : Non-classical hydrogen bonds (C–H⋯O/F) stabilize crystal packing .

What in vitro and in vivo models are appropriate to evaluate its biological activity?

Q. Advanced Experimental Design

  • Neuroleptic Activity :
    • In Vitro : Dopamine D2 receptor binding assays using radiolabeled ligands (e.g., 3^3H-spiperone competition) .
    • In Vivo : Apomorphine-induced stereotypy in rats (ED50_{50} < 0.1 mg/kg for potent analogs) .
  • Metabolic Studies :
    • CYP450 Inhibition : Microsomal assays to assess hepatic metabolism and drug-drug interaction risks .

Q. Contradiction Resolution

  • Receptor Selectivity : Compare binding affinities (e.g., D2 vs. 5-HT3 receptors) to explain divergent neuroleptic vs. prokinetic effects .

How can researchers resolve contradictions in reported biological data (e.g., receptor affinities vs. functional outcomes)?

Q. Methodological Approach

Dose-Response Analysis : Test compound potency across concentrations (nM–μM) to identify off-target effects .

Functional Assays : Pair receptor binding with downstream signaling readouts (e.g., cAMP modulation for GPCR activity) .

Structural Analog Comparison : Evaluate substituent effects (e.g., methoxy vs. chloro groups on benzamide) to isolate structure-activity relationships (SAR) .

Q. Case Study

  • YM-09151-2 (Analog) : Despite high D2 affinity (IC50_{50} = 0.08 nM), low catalepsy in vivo suggests partial agonism or allosteric modulation .

What strategies ensure stereochemical purity during synthesis?

Q. Advanced Methodological Guidance

  • Chiral Resolution : Use chiral HPLC columns (e.g., CHIRALPAK® IA) to separate enantiomers .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) for pyrrolidine ring formation .
  • Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction .

Q. Quality Control Table

Parameter Technique Acceptance Criteria
Enantiomeric ExcessChiral HPLC≥98% ee
Diastereomer Ratio1^1H NMR≤2% impurity

How does the compound interact with biological membranes?

Q. Advanced Biophysical Analysis

  • Lipophilicity : LogP values (e.g., 3.2–3.8 via shake-flask method) predict blood-brain barrier penetration .
  • Membrane Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s) .
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to optimize bioavailability .

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